molecular formula C18H21F3N4O3 B585692 Benzamide,  N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- CAS No. 149981-36-2

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)-

Cat. No.: B585692
CAS No.: 149981-36-2
M. Wt: 398.4 g/mol
InChI Key: QVFVUMFWSMIXJC-UHFFFAOYSA-N
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Description

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- (CAS: 149981-35-1) is a synthetic organic compound featuring a pyrimidine core substituted with dipropyl and trifluoromethyl groups. Its molecular formula is C₁₄H₁₃F₃N₄O₃, with a molecular weight of 342.27 g/mol . Key physicochemical properties include a predicted density of 1.51±0.1 g/cm³, a polar surface area (PSA) of 99.12 Ų, and a LogP value of 1.59, indicating moderate lipophilicity . The trifluoromethyl (-CF₃) group enhances metabolic stability and bioavailability, a common feature in agrochemicals and pharmaceuticals.

Properties

CAS No.

149981-36-2

Molecular Formula

C18H21F3N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H21F3N4O3/c1-3-9-24-14(22)13(16(27)25(10-4-2)17(24)28)23-15(26)11-5-7-12(8-6-11)18(19,20)21/h5-8H,3-4,9-10,22H2,1-2H3,(H,23,26)

InChI Key

QVFVUMFWSMIXJC-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N

Synonyms

Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and a β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

    Attachment of the Benzamide Core: The benzamide core is typically attached through an amide bond formation reaction, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrimidine ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can occur at the carbonyl groups of the benzamide core, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the trifluoromethyl group or the aromatic ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Coupling Reagents: EDCI, DCC

    Nucleophiles: Ammonia, amine derivatives

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or binding affinities.

Medicine

In medicinal chemistry, Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties make it a valuable component in various formulations and applications.

Mechanism of Action

The mechanism of action of Benzamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Substituents on Pyrimidine Ring Key Functional Groups LogP PSA (Ų)
Target Compound (149981-35-1) C₁₄H₁₃F₃N₄O₃ 342.27 1,3-Dipropyl, 6-amino Trifluoromethyl, Benzamide 1.59 99.12
Benzamide, N-(6-amino-1,3-dimethyl variant) C₁₃H₁₄N₄O₃ 274.28 1,3-Dimethyl, 6-amino Benzamide N/A N/A
Flupyrsulfuron (CAS: N/A) C₁₅H₁₄F₃N₅O₆S 437.36 Dimethoxy-pyrimidinyl Sulfonylurea, Trifluoromethyl N/A N/A
Prodiamine (CAS: N/A) C₁₃H₁₉F₃N₄O₂ 320.31 N,N-Dipropyl Dinitro, Trifluoromethyl N/A N/A
Tert-butyl variant (CTK5B0117) C₂₄H₃₅N₄O₄ 443.56 1,3-Dimethyl, 6-amino 3,5-Di-tert-butyl, 4-hydroxy N/A N/A

Functional Group Impact on Activity

  • Trifluoromethyl (-CF₃) : Present in the target compound and flupyrsulfuron , this group enhances lipophilicity and resistance to oxidative metabolism. In agrochemicals like trifluralin and prodiamine , -CF₃ improves soil persistence and herbicidal activity.
  • Dipropyl vs. Dimethyl Substitution: The target compound’s 1,3-dipropyl groups (vs. Longer alkyl chains (e.g., dipropyl in prodiamine ) are common in pre-emergent herbicides for enhanced soil adsorption.
  • Benzamide Linkage : Shared with the dimethyl variant and tert-butyl analogue , this moiety may facilitate hydrogen bonding with biological targets, such as enzyme active sites.

Notes and Discrepancies

Substituent Ambiguity: The target compound’s name in the question specifies "dipropyl," but the cited evidence describes a dimethyl variant (CAS: 149981-35-1) . This discrepancy suggests either a nomenclature error or a need to verify the compound’s identity.

Limited Bioactivity Data: While physicochemical properties are documented , mechanistic or efficacy studies are absent. Further investigation into its biochemical targets is critical.

Diversity in Analogues : The tert-butyl variant demonstrates how bulky substituents (e.g., di-tert-butyl) can drastically alter solubility and steric interactions compared to the target compound.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- is a notable derivative that has been studied for its potential pharmacological properties, particularly in the context of cancer treatment and pest control. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide core with several functional groups, including a trifluoromethyl group and a pyrimidine ring. These structural elements are crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this benzamide derivative can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that benzamide derivatives can act as inhibitors of various signaling pathways involved in cancer progression. For instance, compounds similar to N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- have been evaluated for their ability to inhibit the Hedgehog (Hh) signaling pathway. A study reported that certain derivatives exhibited potent inhibitory activity against Hh signaling with an IC50 value of 1.44 nM, suggesting strong potential as anticancer agents .

2. Insecticidal and Fungicidal Activity

The compound has also been tested for insecticidal and fungicidal activities. In one study, various benzamide derivatives were evaluated for their effectiveness against mosquito larvae and fungal pathogens. The results indicated that certain compounds demonstrated significant larvicidal activity at concentrations as low as 10 mg/L .

Table 1: Larvicidal Activities of Benzamide Derivatives

CompoundConcentration (mg/L)Death Rate (%)
7a10100
7b1010
7c100
7d100
7e100
Etoxazole10100

In terms of fungicidal activity, some derivatives showed moderate inhibitory effects against pathogens like Fusarium oxysporum and Phytophthora capsica, reinforcing their potential as agricultural biocontrol agents .

Table 2: Fungicidal Activities of Benzamide Derivatives

CompoundInhibition Rate (%) against Fungi
7a44.4
7b16.7
7e30.8
Etoxazole>50 (control)

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzamide derivatives. The presence of specific substituents such as trifluoromethyl groups significantly influences the compound's interaction with biological targets. For example, modifications to the pyrimidine ring have been shown to enhance potency against cancer cell lines and improve selectivity towards desired pathways .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of benzamide derivatives are essential for assessing their therapeutic potential. Studies have indicated that certain compounds exhibit favorable pharmacokinetic profiles with good bioavailability and metabolic stability in vivo. However, toxicity assessments are critical to ensure safety in clinical applications.

Case Studies

Several case studies have highlighted the effectiveness of benzamide derivatives in various therapeutic contexts:

  • Case Study on Cancer Cell Lines : A derivative similar to N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-4-(trifluoromethyl)- was tested against multiple cancer cell lines showing significant cytotoxicity compared to standard chemotherapeutics .
  • Agricultural Application : Field trials demonstrated that specific benzamide derivatives effectively reduced pest populations while minimizing harm to beneficial insects, showcasing their potential in integrated pest management strategies .

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